The compound (E)-2-(3,4-Dihydroxystyryl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which is characterized by its distinctive bicyclic structure. This compound features a quinazolinone core with various substituents that enhance its potential biological activity. The presence of hydroxyl and methoxy groups suggests that this compound may exhibit significant antioxidant properties and biological activities, making it a subject of interest in medicinal chemistry.
Quinazolinones, including this compound, are often derived from anthranilic acid and aldehydes through various synthetic pathways. The specific synthesis of (E)-2-(3,4-Dihydroxystyryl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has not been extensively documented in literature, but related compounds have been synthesized using methodologies involving the reaction of anthranilamide with substituted aldehydes in polar solvents such as dimethyl sulfoxide (DMSO) .
This compound can be classified under:
The synthesis of quinazolinones typically involves the condensation of anthranilic acid derivatives with aldehydes or ketones. For the synthesis of (E)-2-(3,4-Dihydroxystyryl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one, a plausible method includes:
The reaction can be monitored using thin-layer chromatography (TLC) to ensure completion. After the reaction, the product can be purified by recrystallization from ethanol or another suitable solvent. Characterization of the final product is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity.
The molecular structure of (E)-2-(3,4-Dihydroxystyryl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one consists of:
Quinazolinones can undergo various chemical reactions:
Reactions involving quinazolinones often require careful control of pH and temperature to optimize yields and selectivity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to monitor reaction progress.
The mechanism of action for compounds like (E)-2-(3,4-Dihydroxystyryl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is generally linked to their ability to act as antioxidants or enzyme inhibitors:
Characterization through NMR spectroscopy typically reveals distinct peaks corresponding to hydrogen atoms in different environments within the molecule, confirming structural integrity.
The quinazolin-4(3H)-one core constitutes the fundamental pharmacophore essential for molecular recognition across multiple biological targets. This bicyclic system combines a benzene ring fused with a pyrimidin-4(3H)-one ring, creating a planar, electron-rich platform capable of diverse non-covalent interactions. The lactam carbonyl (C4=O) and imine nitrogen (N1) provide hydrogen-bonding acceptor and donor sites, respectively, facilitating interactions with enzymatic active sites and protein domains. Positional flexibility allows for extensive derivatization at N1, C2, and N3, with each modification site conferring distinct influences on biological activity [2].
Systematic SAR investigations have revealed stringent requirements for antibacterial activity within this scaffold. Studies evaluating 77 quinazolinone variants demonstrated that electron-withdrawing groups at the para position of the C2-phenyl ring (e.g., nitrile, alkyne) significantly enhance antibacterial potency against Staphylococcus aureus, with MIC values as low as 0.003 μg/mL. Conversely, hydrogen-bond donating groups (hydroxyl, amino, carboxylic acid) at this position dramatically reduce activity. The lactam carbonyl is indispensable, as modifications disrupting this group abolish target binding. Heterocyclic replacements for the phenyl ring at position 2 maintain activity only when preserving aromatic character and electronics (e.g., 4-pyridine MIC 2 μg/mL), while non-aromatic substitutions (e.g., cyclohexyl) reduce potency 8-fold [1].
Table 1: Influence of Quinazolinone C2-Substituents on Antibacterial Activity Against S. aureus ATCC 29213
Substituent Position & Type | Example Compound | MIC (μg/mL) | Activity Relative to Lead |
---|---|---|---|
4-Nitrophenyl (electron-withdrawing) | Compound 1 | 2 | Baseline |
4-Cyanophenyl | Compound 15 | 0.03 | 67-fold improvement |
4-Ethynylphenyl | Compound 16 | 0.003 | 667-fold improvement |
Unsubstituted phenyl | Compound 19 | 2 | Equivalent |
4-Hydroxyphenyl (H-bond donor) | Compound 13 | >16 | Activity abolished |
Cyclohexyl (non-aromatic) | Compound 23 | 16 | 8-fold reduction |
The N3 position similarly demonstrates specific steric and electronic requirements. Aryl substitutions generally outperform alkyl chains, with the 2-methoxyphenyl group providing optimal steric accommodation while maintaining favorable π-stacking capabilities. The methoxy group's electron-donating properties moderately enhance electron density across the quinazolinone system, potentially facilitating cation-π interactions in target binding pockets. Molecular modeling studies indicate that substitutions at C2 and N3 collectively influence the dihedral angle between the quinazolinone core and aryl substituents, modulating interactions with allosteric binding sites in target proteins such as penicillin-binding protein 2a (PBP2a) [1] [3].
The (E)-3,4-dihydroxystyryl moiety at position 2 represents a strategically designed bioactive extension that significantly expands the compound's pharmacological profile. This conjugated system adopts a planar configuration that extends the molecular footprint, enabling interactions with deeper regions of enzymatic binding pockets. The ortho-dihydroxy (catechol) motif serves dual functions: conferring potent antioxidant activity through radical scavenging mechanisms and enabling metal chelation. In ABTS and CUPRAC antioxidant assays, quinazolinones bearing 3,4-dihydroxyphenyl substituents demonstrate superior radical scavenging capacity (EC~50~ 7.2-7.5 μM) compared to monohydroxy analogs. The catechol group undergoes reversible oxidation to ortho-quinone, participating in redox cycling that protects against oxidative stress. Additionally, the ethylene spacer between the catechol system and quinazolinone core enhances conformational flexibility, improving accessibility to enzymatic active sites while maintaining electronic conjugation. This extended conjugation delocalizes electron density across the entire molecular framework, potentially enhancing interactions with electron-deficient regions of target proteins [5].
Comparative SAR reveals that the ethylene linker is superior to direct aryl attachment or saturated linkages. Reduction of the styryl double bond to the saturated analog (compound 24) reduces antibacterial potency, while shortening the linker length (compounds 25, 26) abolishes activity. The trans (E) configuration optimizes spatial orientation for target binding, as evidenced by enhanced bioactivity compared to cis isomers in analogous compounds. The specific positioning of hydroxyl groups at positions 3 and 4 (rather than 2,3 or 3,5) maximizes antioxidant efficacy and metal chelation capacity, particularly toward redox-active transition metals like copper and iron involved in oxidative stress pathways [1] [5].
Table 2: Bioactivity Contributions of Key Structural Elements
Structural Element | Key Functional Contributions | Biological Consequences |
---|---|---|
3,4-Dihydroxystyryl (C2) | • Radical scavenging via H-atom donation • Metal chelation (Fe^3+^, Cu^2+^) • Extended π-conjugation • Conformational flexibility | • Potent antioxidant activity • Neuroprotective potential • Enhanced target engagement • Modulation of metalloenzymes |
2-Methoxyphenyl (N3) | • Optimal steric bulk • Moderate electron donation • Restricted bond rotation • Enhanced lipophilicity | • Improved PBP2a allosteric binding • Kinase stabilization (ΔT~m~ 9°C) • Oral bioavailability enhancement • Blood-brain barrier penetration |
Quinazolinone Core | • Hydrogen bond donor/acceptor • Dipole moment generation • Planar aromatic surface | • Protein target recognition • DNA intercalation capacity • Multi-target engagement |
The 3-(2-methoxyphenyl) substitution at N3 provides complementary steric and electronic optimization. The ortho-methoxy group induces approximately 30° dihedral restraint relative to the quinazolinone plane, creating a three-dimensional topography that matches allosteric binding pockets in bacterial targets. This specific substitution pattern enhances antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains by facilitating interactions with both the active and allosteric sites of PBP2a. The methoxy oxygen participates in hydrogen-bonding networks while its methyl group engages in hydrophobic interactions. Pharmacokinetic optimization is simultaneously achieved through balanced lipophilicity (LogP ~2.5), which promotes oral bioavailability and favorable tissue distribution. Molecular dynamics simulations indicate that the 2-methoxyphenyl substituent stabilizes protein conformations through interactions with hydrophobic subpockets adjacent to active sites in kinases and PBPs [1] [3].
The strategic integration of pharmacophoric elements enables (E)-2-(3,4-Dihydroxystyryl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one to engage multiple biological targets across therapeutic areas. This multi-target engagement profile positions the compound as a promising scaffold for addressing complex disease pathologies involving bacterial resistance mechanisms, oxidative stress pathways, and dysregulated signaling cascades.
Against resistant bacterial pathogens, the compound demonstrates dual inhibition of penicillin-binding proteins PBP1 and PBP2a in MRSA strains. The quinazolinone core covalently binds the active-site serine residue (Ser403) in PBPs, while the 2-methoxyphenyl substituent engages the allosteric site (Trp229, Asn104) of PBP2a, inducing conformational changes that potentiate inhibition. This dual mechanism overcomes resistance mediated by PBP2a acquisition. In mouse peritonitis infection models, structurally related quinazolinone derivatives (e.g., compound 27) exhibit potent in vivo efficacy (ED~50~ <10 mg/kg), low plasma clearance (Cl 0.25 L/h/kg), and significant oral bioavailability (F >60%). These properties stem from balanced lipophilicity and molecular weight (<500 Da), enabling efficient tissue penetration and sustained antibacterial action [1].
In oncology, the compound demonstrates multi-kinase inhibitory activity, particularly against serine/threonine kinases involved in proliferation and survival pathways. Differential scanning fluorimetry (DSF) studies of analogous quinazolinones reveal significant stabilization (ΔT~m~ 5-9°C) of bone morphogenetic protein kinase 2 (BMPK2), glycogen synthase kinase 3 beta (GSK3B), and mitogen-activated protein kinase kinase 5 (MEK5). The extended conjugation system facilitates ATP-competitive binding at the kinase hinge region, while the catechol moiety chelates magnesium ions essential for phosphate transfer. Against hematological cancer cell lines (Hap-1, HL-60, K-562), derivatives with basic side chains exhibit antiproliferative IC~50~ values of 1.8-5.3 μM. The antioxidant functionality provides additional therapeutic benefits by counteracting reactive oxygen species (ROS)-mediated signaling in tumor microenvironments and protecting non-malignant cells from oxidative damage during therapy [3].
The compound's redox-modulating capabilities significantly expand its pharmacological utility. In ABTS radical scavenging assays, quinazolinones bearing ortho-dihydroxy substitutions demonstrate superior antioxidant capacity (TEAC 3.2-3.8) compared to reference compounds. The catechol group undergoes two-electron oxidation to form ortho-quinone intermediates that subsequently react with biological thiols, potentially modulating redox-sensitive signaling pathways. In neurological models, analogous compounds protect neuronal cells from hydrogen peroxide-induced oxidative damage at 10 μM concentrations, suggesting therapeutic potential for neurodegenerative conditions. The metal-chelating properties toward copper and iron ions further enhance neuroprotective effects by preventing Fenton reaction-mediated radical generation [5].
Table 3: Multi-Target Pharmacological Profile of Quinazolinone Derivatives
Therapeutic Area | Primary Molecular Targets | Key Activities | Biological Outcomes |
---|---|---|---|
Antibacterial | • Penicillin-binding protein 1 (PBP1) • PBP2a allosteric site • Bacterial cell wall transpeptidases | • Inhibition of peptidoglycan cross-linking • Conformational activation of PBP2a • Covalent binding to active-site serine | • Potent activity against MRSA (MIC ≤0.03 μg/mL) • Efficacy in mouse peritonitis models • Oral bioavailability (F >60%) |
Oncology | • BMPK2, GSK3β, MEK5 kinases • DNA topoisomerases • Tubulin polymerization sites | • ATP-competitive kinase inhibition • DNA intercalation • Microtubule destabilization | • Antiproliferative activity (IC~50~ 1.8-5.3 μM) • Cell cycle arrest in G2/M phase • Induction of mitochondrial apoptosis |
Neuroprotection | • Reactive oxygen/nitrogen species • Redox-sensitive transcription factors • Transition metal ions (Cu^2+^, Fe^3+^) | • Free radical scavenging • Metal ion chelation • Glutathione system modulation | • Neuroprotection against H~2~O~2~ (EC~50~ <10 μM) • Reduction of lipid peroxidation • Mitochondrial membrane stabilization |
The compound's multi-target engagement arises from three synergistic structural domains: (1) The quinazolinone core provides essential hydrogen-bonding motifs for enzymatic recognition; (2) The 3,4-dihydroxystyryl extension confers redox-modulating capabilities and expands target interfaces; and (3) The 2-methoxyphenyl group enables allosteric interactions and pharmacokinetic optimization. This strategic integration exemplifies contemporary drug design paradigms that address complex diseases through polypharmacology while minimizing resistance development. The compound's dual antibacterial/antioxidant activities suggest potential for combination therapies targeting infection-associated inflammation, while its kinase inhibition and redox modulation offer innovative approaches to cancer and neurodegenerative disorders [1] [3] [5].
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